molecular formula C12H17N3O3 B1492575 Ethyl 6-(3-hydroxypiperidin-1-yl)pyridazine-3-carboxylate CAS No. 2098142-14-2

Ethyl 6-(3-hydroxypiperidin-1-yl)pyridazine-3-carboxylate

Cat. No.: B1492575
CAS No.: 2098142-14-2
M. Wt: 251.28 g/mol
InChI Key: MEYIZCKCMQLZJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(3-hydroxypiperidin-1-yl)pyridazine-3-carboxylate is a pyridazine derivative featuring a piperidinyl substituent at the 6-position and an ethyl ester group at the 3-position.

Properties

IUPAC Name

ethyl 6-(3-hydroxypiperidin-1-yl)pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-2-18-12(17)10-5-6-11(14-13-10)15-7-3-4-9(16)8-15/h5-6,9,16H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYIZCKCMQLZJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(C=C1)N2CCCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-(3-hydroxypiperidin-1-yl)pyridazine-3-carboxylate is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme interactions, cellular effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyridazine ring with an ethyl ester group at the 3-position and a 3-hydroxypiperidin-1-yl group at the 6-position. This unique structure contributes to its biological activity through various biochemical interactions.

Enzyme Inhibition : this compound exhibits inhibitory effects on several key enzymes:

  • Monoamine Oxidase (MAO) : Inhibition of MAO can lead to elevated levels of neurotransmitters, which may have implications for mood disorders and neurodegenerative diseases.
  • Tyrosine Kinase 2 (TYK2) : This enzyme plays a crucial role in immune response signaling pathways. Inhibition can affect inflammatory processes and has potential applications in autoimmune diseases.

These interactions result in altered gene expression and cellular metabolism, critical for various disease states, including cancer and neurodegenerative disorders .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Antimicrobial Effects Exhibits significant activity against pathogens such as Mycobacterium tuberculosis.
Neuroprotective Effects Potential modulation of neurotransmitter levels through MAO inhibition .
Anti-inflammatory Effects Inhibition of TYK2 may reduce inflammatory responses.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on Antimicrobial Activity :
    • A study evaluated the efficacy of this compound against Mycobacterium tuberculosis. The compound demonstrated significant inhibition compared to control compounds, suggesting its potential as an anti-tubercular agent.
  • Neuropharmacological Study :
    • Research indicated that the compound's ability to inhibit MAO could lead to increased levels of serotonin and dopamine, which are crucial for mood regulation. Animal models showed improved behavioral outcomes in tests for anxiety and depression when treated with this compound .
  • Inflammatory Response Modulation :
    • A recent investigation into the effects on TYK2 revealed that treatment with this compound resulted in decreased pro-inflammatory cytokine production in vitro, indicating its potential utility in treating autoimmune conditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

Ethyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate (CAS: 2098057-83-9)
  • Structural Difference : The hydroxyl group is at the 4-position of the piperidine ring instead of the 3-position.
  • Impact: The positional isomerism may alter hydrogen-bonding interactions and conformational flexibility.
  • Synthesis : Likely synthesized via similar routes to the target compound, using 4-hydroxypiperidine instead of 3-hydroxypiperidine .
Ethyl 6-(2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxylate
  • Structural Difference : Replaces the piperidine ring with a pyrrolidine moiety bearing a 3-fluorophenyl group. The imidazo[1,2-b]pyridazine core replaces the pyridazine ring.
  • The fluorophenyl group introduces lipophilicity, which may improve blood-brain barrier penetration .
  • Synthesis : Involves Buchwald-Hartwig amination or transition-metal-catalyzed coupling, as indicated for related imidazo-pyridazines .

Variations in the Ester Group

Methyl 6-(3-hydroxypiperidin-1-yl)pyridazine-3-carboxylate (CAS: 1307109-26-7)
  • Structural Difference : Methyl ester instead of ethyl ester.
Ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate
  • Structural Difference : Pyridine replaces pyridazine, and a triazole substituent is present at the 6-position.
  • Impact : The triazole group introduces hydrogen-bonding capability, while the pyridine ring’s reduced nitrogen content may lower basicity compared to pyridazine derivatives .

Preparation Methods

General Synthetic Strategy

The synthesis generally follows these key stages:

  • Formation of the pyridazine ring or its functionalized derivatives.
  • Introduction of the ethyl carboxylate group at the 3-position.
  • Substitution at the 6-position with a 3-hydroxypiperidin-1-yl group via nucleophilic substitution or coupling reactions.

Preparation of Pyridazine-3-carboxylate Ester Intermediate

A common starting point is the preparation of 6-chloropyridazine-3-carboxylic acid or its ester derivatives, which are then converted to the corresponding ethyl ester. One reported method involves:

  • Treating 6-chloropyridazine-3-carboxylic acid with thionyl chloride (SOCl₂) at 75°C for 2 hours to form the acid chloride intermediate.
  • Subsequent reaction with ethanol or methanol in the presence of sodium methoxide to yield a mixture of esters, including 6-chloropyridazine-3-carboxylate and 6-methoxypyridazine-3-carboxylate.

This esterification step is crucial for enabling further substitution at the 6-position.

Introduction of the 3-hydroxypiperidin-1-yl Group

The 3-hydroxypiperidin-1-yl substituent is introduced via nucleophilic aromatic substitution (SNAr) or nucleophilic substitution on a suitable leaving group at the 6-position of the pyridazine ring.

  • A mixture containing the 6-chloropyridazine-3-carboxylate ester is reacted with 3-hydroxypiperidine in the presence of a base such as N-ethyl-N,N-diisopropylamine (diisopropylethylamine) in 1,4-dioxane.
  • The reaction is typically carried out at elevated temperatures (~100°C) for extended periods (around 20 hours) to ensure complete substitution.

This method yields the target compound, ethyl 6-(3-hydroxypiperidin-1-yl)pyridazine-3-carboxylate after purification, commonly by silica gel flash chromatography.

Alternative Synthetic Routes and Related Compounds

While direct literature on the exact compound with the 3-hydroxypiperidinyl substituent is limited, related compounds with similar structures (e.g., 4-hydroxypiperidinyl analogs) provide insights into synthetic approaches:

  • The synthesis of Ethyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate involves formation of the pyridazine ring followed by substitution with 4-hydroxypiperidine under basic conditions.
  • Alkylation strategies using halogenated intermediates (e.g., 1-(2-chloroethyl)piperidine) with pyridazinone derivatives have been reported, employing bases like potassium carbonate and solvents such as acetonitrile under reflux conditions.
  • Cyclization of phenylhydrazine derivatives with maleic anhydride to form pyridazinone intermediates, followed by alkylation and amine substitution, is a common route for related pyridazine compounds.

These methods suggest that nucleophilic substitution of a halogenated pyridazine ester with 3-hydroxypiperidine under basic, heated conditions is a feasible and effective approach.

Summary Table of Key Preparation Steps

Step No. Reaction Stage Reagents/Conditions Yield/Notes
1 Formation of acid chloride from acid 6-chloropyridazine-3-carboxylic acid + SOCl₂, 75°C, 2 h Intermediate acid chloride formed
2 Esterification Acid chloride + ethanol/methanol + sodium methoxide, room temp, 20 h Mixture of ethyl/methyl esters obtained
3 Nucleophilic substitution at 6-position 3-hydroxypiperidine + base (diisopropylethylamine), 1,4-dioxane, 100°C, 20 h Target compound formed, purified by chromatography
4 Purification Silica gel flash chromatography Isolated pure this compound

Research Findings and Observations

  • The reaction requires elevated temperature and prolonged reaction time to achieve satisfactory substitution yields, likely due to the aromatic pyridazine ring's relative inertness.
  • The use of a strong, non-nucleophilic base (e.g., diisopropylethylamine) facilitates the nucleophilic substitution without side reactions.
  • Purification by flash chromatography is essential to isolate the desired product from side products and unreacted starting materials.
  • Analogous compounds with 4-hydroxypiperidinyl substituents have been synthesized using similar conditions, supporting the robustness of this approach.
  • The molecular weight of the target compound is approximately 237.26 g/mol, consistent with the expected structure.

Q & A

Basic Questions

Q. What spectroscopic and crystallographic methods are recommended for confirming the structure of Ethyl 6-(3-hydroxypiperidin-1-yl)pyridazine-3-carboxylate?

  • Methodology : Combine Nuclear Magnetic Resonance (NMR) to analyze proton and carbon environments, Mass Spectrometry (MS) for molecular weight confirmation, and Infrared Spectroscopy (IR) to identify functional groups . For unambiguous structural validation, single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is critical. Crystallographic data collection at low temperatures (e.g., 113 K) improves resolution, and hydrogen bonding networks can be analyzed via Olex2 or ORTEP-3 .

Q. What safety protocols are essential during the synthesis and handling of this compound?

  • Methodology : Use personal protective equipment (PPE) including gloves, lab coats, and goggles. Conduct reactions involving toxic intermediates in fume hoods or gloveboxes. Post-experiment, segregate waste into halogenated/non-halogenated categories and dispose via certified hazardous waste services. Avoid inhalation and skin contact, especially with reactive intermediates like brominated precursors .

Q. What are the common synthetic routes for this compound?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Nucleophilic substitution on pyridazine cores (e.g., coupling 3-hydroxypiperidine with halogenated pyridazine intermediates).
  • Step 2 : Esterification or carboxylation under reflux with ethyl chloroformate.
  • Step 3 : Purification via silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in multi-step syntheses?

  • Methodology :

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency.
  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) for SNAr reactions.
  • Temperature Control : Monitor exothermic reactions (e.g., Grignard additions) via inline IR spectroscopy.
  • Workflow : Employ flow chemistry for hazardous steps (e.g., organometallic reactions) to improve reproducibility .

Q. What strategies resolve contradictory NMR and LCMS data during characterization?

  • Methodology :

  • NMR Reanalysis : Check for solvent peaks (e.g., DMSO-d₆ at δ 2.50) or dynamic effects (e.g., rotamers).
  • High-Resolution MS (HRMS) : Confirm molecular formula discrepancies (e.g., isotopic patterns for halogens).
  • Supplementary Techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous signals. Cross-validate with SC-XRD bond lengths/angles .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

  • Methodology :

  • Crystallization Issues : Poor crystal growth due to flexible 3-hydroxypiperidinyl substituents.
  • Solutions : Use slow evaporation with mixed solvents (e.g., ethanol/water). Add seeding crystals or employ vapor diffusion. Refine twinned data with SHELXL’s TWIN/BASF commands .

Q. How can computational modeling predict the biological activity of derivatives?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., kinases).
  • QSAR Models : Corporate Hammett constants of substituents to predict IC₅₀ trends.
  • MD Simulations : Analyze stability of ligand-receptor complexes (e.g., GROMACS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-(3-hydroxypiperidin-1-yl)pyridazine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-(3-hydroxypiperidin-1-yl)pyridazine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.